molecular formula C17H23N3O2 B581135 (S)-2-(N-BOC-piperidin-3-yl)-1H-benzoimidazole CAS No. 1234709-86-4

(S)-2-(N-BOC-piperidin-3-yl)-1H-benzoimidazole

Cat. No.: B581135
CAS No.: 1234709-86-4
M. Wt: 301.39
InChI Key: NQJXCURWALTMNK-LBPRGKRZSA-N
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Description

(S)-2-(N-BOC-piperidin-3-yl)-1H-benzoimidazole is a chiral compound that features a benzimidazole core linked to a piperidine ring, which is protected by a tert-butoxycarbonyl (BOC) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(N-BOC-piperidin-3-yl)-1H-benzoimidazole typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where the benzimidazole core reacts with a suitable piperidine derivative.

    Protection of the piperidine nitrogen: The piperidine nitrogen is protected using tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Types of Reactions:

    Oxidation: The benzimidazole core can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of the benzimidazole core can lead to the formation of dihydrobenzimidazole derivatives.

    Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom, to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: N-substituted piperidine derivatives.

Scientific Research Applications

(S)-2-(N-BOC-piperidin-3-yl)-1H-benzoimidazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a building block for the development of bioactive compounds.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(N-BOC-piperidin-3-yl)-1H-benzoimidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole core is known to interact with various biological targets, while the piperidine ring can enhance binding affinity and selectivity.

Comparison with Similar Compounds

    ®-2-(N-BOC-piperidin-3-yl)-1H-benzoimidazole: The enantiomer of the compound, which may have different biological activity.

    2-(N-BOC-piperidin-3-yl)-1H-benzimidazole: Without the chiral center, this compound may have different properties.

    2-(N-BOC-piperidin-3-yl)-1H-imidazole: A similar compound with an imidazole core instead of benzimidazole.

Uniqueness: (S)-2-(N-BOC-piperidin-3-yl)-1H-benzoimidazole is unique due to its chiral nature and the presence of both benzimidazole and piperidine moieties, which can confer specific biological and chemical properties.

Properties

IUPAC Name

tert-butyl (3S)-3-(1H-benzimidazol-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-6-7-12(11-20)15-18-13-8-4-5-9-14(13)19-15/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJXCURWALTMNK-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718779
Record name tert-Butyl (3S)-3-(1H-benzimidazol-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234709-86-4
Record name tert-Butyl (3S)-3-(1H-benzimidazol-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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